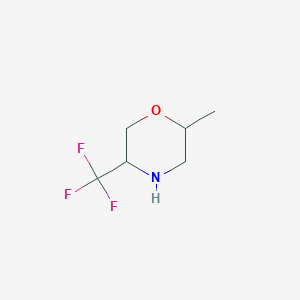

2-Methyl-5-(trifluoromethyl)morpholine

描述

Molecular Architecture and Isomerism

2-Methyl-5-(trifluoromethyl)morpholine possesses a fundamental molecular architecture based on the six-membered morpholine ring system, which contains both nitrogen and oxygen heteroatoms in a 1,4-relationship. The compound's molecular formula C6H10F3NO reflects the incorporation of two distinct substituents: a methyl group at position 2 and a trifluoromethyl group at position 5 of the morpholine backbone. The molecular weight of 169.14 grams per mole positions this compound within the typical range for small molecule pharmaceutically relevant heterocycles.

The structural framework exhibits significant conformational complexity due to the chair-like conformation typically adopted by six-membered saturated heterocycles. The morpholine ring adopts a preferred chair conformation that minimizes steric interactions between substituents and ring atoms, with the nitrogen and oxygen atoms occupying axial and equatorial positions depending on the overall ring pucker. The presence of both methyl and trifluoromethyl substituents introduces additional conformational considerations, as these groups preferentially occupy equatorial positions to minimize 1,3-diaxial interactions.

Table 1: Fundamental Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C6H10F3NO |

| Molecular Weight | 169.14 g/mol |

| Chemical Abstracts Service Number | 1375471-67-2 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Canonical Simplified Molecular Input Line Entry System | CC1CNCC(O1)C(F)(F)F |

The compound exhibits positional isomerism potential within the morpholine framework, where the methyl and trifluoromethyl substituents can theoretically occupy different positions around the ring system. However, the 2,5-substitution pattern represents the specific structural arrangement for this particular compound. Alternative positional isomers include 2-methyl-3-(trifluoromethyl)morpholine and 2-methyl-6-(trifluoromethyl)morpholine, each possessing distinct physicochemical properties due to the altered spatial relationships between substituents.

Stereochemical Considerations

The stereochemical complexity of this compound arises from the presence of two chiral centers within the molecular framework, specifically at the carbon atoms bearing the methyl and trifluoromethyl substituents. The compound can theoretically exist as four distinct stereoisomers: two pairs of enantiomers corresponding to the (2R,5R), (2S,5S), (2R,5S), and (2S,5R) configurations. The relative stereochemistry between these chiral centers significantly influences the compound's three-dimensional structure and subsequent biological activity.

The chair conformation of the morpholine ring system imposes specific geometric constraints on the relative orientations of the methyl and trifluoromethyl substituents. When both substituents adopt equatorial positions, the molecule achieves its most thermodynamically stable conformation, minimizing steric repulsion between the bulky trifluoromethyl group and other ring components. Conversely, axial positioning of either substituent results in unfavorable 1,3-diaxial interactions that destabilize the overall molecular structure.

The trifluoromethyl group's substantial steric bulk and strong electron-withdrawing character create a significant conformational bias, favoring equatorial positioning regardless of the overall ring pucker. This conformational preference influences the relative stability of different stereoisomeric forms and affects the compound's dynamic behavior in solution. The methyl substituent, while less sterically demanding than the trifluoromethyl group, also preferentially adopts equatorial positioning to minimize steric interactions.

Commercial availability of this compound often involves stereoisomeric mixtures, though specific stereoisomers can be prepared through stereoselective synthetic approaches. The stereochemical composition of samples significantly affects analytical characterization, as different stereoisomers exhibit distinct nuclear magnetic resonance spectroscopic signatures and chromatographic behavior.

Key Physicochemical Properties: Logarithmic Partition Coefficient, Molecular Weight, Solubility, Stability

The physicochemical profile of this compound reflects the combined influence of its morpholine backbone and trifluoromethyl substitution. The logarithmic partition coefficient (LogP) value of 1.02 indicates moderate lipophilicity, representing a balance between the hydrophilic morpholine nitrogen and oxygen atoms and the lipophilic trifluoromethyl group. This intermediate lipophilicity suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications.

The molecular weight of 169.14 grams per mole positions the compound within the optimal range for drug-like molecules, satisfying molecular weight criteria commonly applied in pharmaceutical development. The compact molecular structure, combined with the presence of hydrogen bond acceptor sites (nitrogen and oxygen atoms) and the absence of hydrogen bond donor groups, contributes to favorable physicochemical properties for biological activity.

Table 2: Physicochemical Properties Summary

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 169.14 g/mol | Computed |

| Logarithmic Partition Coefficient | 1.02 | Predicted |

| Heavy Atom Count | 11 | Structural analysis |

| Rotatable Bond Count | 1 | Structural analysis |

| Polar Surface Area | 21 Ų | Computational |

| Hydrogen Bond Acceptors | 2 | Structural analysis |

| Hydrogen Bond Donors | 1 | Structural analysis |

Solubility characteristics of this compound demonstrate the compound's amphiphilic nature, with moderate solubility in both aqueous and organic solvents. The presence of the morpholine nitrogen enables protonation under acidic conditions, potentially enhancing aqueous solubility through salt formation. The trifluoromethyl group contributes to organic solvent compatibility while also influencing the compound's behavior in biological systems.

Stability considerations encompass both chemical and metabolic stability profiles. The trifluoromethyl group imparts significant metabolic stability due to the strength of carbon-fluorine bonds, which resist enzymatic cleavage under physiological conditions. Chemical stability reflects the compound's resistance to hydrolysis, oxidation, and other degradation pathways under various storage and handling conditions. The morpholine ring system demonstrates good chemical stability under neutral and mildly acidic conditions, though basic conditions may promote ring-opening reactions in extreme cases.

Spectroscopic and Analytical Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of proton, carbon-13, and fluorine-19 nuclei. Proton nuclear magnetic resonance spectra exhibit characteristic patterns reflecting the morpholine ring protons and substituent methyl groups. The morpholine ring protons appear as complex multiplets in the 3.0-4.5 parts per million region, with specific chemical shifts depending on their proximity to the nitrogen and oxygen heteroatoms.

The methyl substituent generates a distinctive doublet pattern due to coupling with the adjacent methine proton, typically appearing around 1.2-1.5 parts per million. The trifluoromethyl group, while not directly observable in proton nuclear magnetic resonance, influences the chemical shifts of neighboring protons through its strong electron-withdrawing effect. Carbon-13 nuclear magnetic resonance spectroscopy reveals the trifluoromethyl carbon as a characteristic quartet due to coupling with the three equivalent fluorine atoms, appearing around 125 parts per million.

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 3.0-4.5 | Multiplets | Morpholine ring protons |

| 1H | 1.2-1.5 | Doublet | Methyl group |

| 13C | 125 | Quartet | Trifluoromethyl carbon |

| 13C | 60-70 | Singlets | Morpholine ring carbons |

| 19F | -60 to -70 | Singlet | Trifluoromethyl fluorines |

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl group, appearing as a sharp singlet in the -60 to -70 parts per million region. The exact chemical shift depends on the local electronic environment and potential through-space interactions with other molecular components. Integration ratios confirm the presence of three equivalent fluorine atoms, consistent with the trifluoromethyl substitution pattern.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The morpholine nitrogen exhibits characteristic stretching vibrations around 3300 wavenumbers, while carbon-hydrogen stretching modes appear in the 2800-3000 wavenumber region. The trifluoromethyl group generates distinctive carbon-fluorine stretching absorption around 1100-1300 wavenumbers, providing additional structural confirmation.

Mass spectrometry analysis yields a molecular ion peak at mass-to-charge ratio 169, corresponding to the compound's molecular weight. Fragmentation patterns provide structural information through characteristic neutral losses and fragment ion formation. Common fragmentation pathways include loss of the trifluoromethyl group (mass loss of 69) and morpholine ring cleavage, generating diagnostic fragment ions that confirm the structural assignment. High-resolution mass spectrometry enables precise molecular formula determination, distinguishing this compound from potential isobaric interferences.

属性

IUPAC Name |

2-methyl-5-(trifluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c1-4-2-10-5(3-11-4)6(7,8)9/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMQMFRRIIWKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270334 | |

| Record name | Morpholine, 2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375471-67-2 | |

| Record name | Morpholine, 2-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Trifluoromethylation of Morpholine Derivatives

One common industrial and laboratory method involves the reaction of morpholine or its derivatives with trifluoromethylating agents, such as trifluoromethyl iodide, in the presence of a base catalyst like potassium carbonate. This reaction is usually performed in polar aprotic solvents such as acetonitrile under elevated temperatures to facilitate the substitution reaction.

- Reaction conditions:

- Morpholine + trifluoromethyl iodide

- Base: Potassium carbonate (K2CO3)

- Solvent: Acetonitrile (CH3CN)

- Temperature: Elevated (typically reflux conditions)

This method yields this compound hydrochloride as the product, which can be isolated and purified for further use. The trifluoromethyl group enhances the compound's chemical and biological properties, such as increased metabolic stability and lipophilicity.

| Parameter | Details |

|---|---|

| Starting material | Morpholine |

| Trifluoromethylating agent | Trifluoromethyl iodide |

| Base catalyst | Potassium carbonate |

| Solvent | Acetonitrile |

| Temperature | Reflux (~80°C) |

| Product form | This compound hydrochloride |

| Yield | Moderate to high (varies with conditions) |

Nucleophilic Substitution and Cyclization

Another synthetic route involves preparing substituted morpholine rings via nucleophilic substitution of halogenated precursors followed by ring closure. For trifluoromethyl substitution, trifluoromethyl-containing alkyl halides can be reacted with morpholine or its derivatives under basic conditions.

Research Findings and Optimization Data

Recent studies on morpholine derivatives bearing trifluoromethyl groups emphasize the importance of reaction conditions such as temperature, catalyst loading, and reaction time to optimize yield and purity.

Catalytic Conditions for Morpholine Functionalization

A study optimizing the coupling of morpholine with aryl halides (bearing trifluoromethyl groups) using palladium-NHC catalysts showed:

| Entry | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.5 | Room temp | 15 | 56 |

| 2 | 0.5 | 50 | 15 | 88 |

| 4 | 0.5 | 50 | 5 | 74 |

| 5 | 0.5 | 50 | 5 | >99 |

This data indicates that elevated temperatures and optimized catalyst loadings significantly improve yields, suggesting similar parameters would benefit the synthesis of trifluoromethylated morpholine derivatives.

Two-Step Synthesis of Morpholine Hybrids

In a related synthesis of morpholine derivatives, a two-step process was employed:

- Reaction of benzyl bromides with bases like diisopropylethylamine in tetrahydrofuran to form intermediates.

- Subsequent reaction with morpholine in the presence of potassium carbonate and triethylamine in acetonitrile under reflux for 24 hours.

This method yielded morpholine derivatives in moderate to good yields (~63%). Although this study focused on pyrimidine-morpholine hybrids, the methodology is adaptable for trifluoromethyl morpholines.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct trifluoromethylation | Morpholine, trifluoromethyl iodide, K2CO3, CH3CN, reflux | Straightforward, scalable | Requires handling of CF3 reagents |

| Reductive amination | Morpholine aldehyde intermediate, amine, sodium triacetoxyborohydride | High selectivity, mild conditions | Multi-step, specialized reagents |

| Nucleophilic substitution | Trifluoromethyl alkyl halides, morpholine, base | Versatile, can introduce other groups | May require harsh conditions |

| Catalytic coupling (Pd-NHC) | Morpholine, aryl halide with CF3, Pd catalyst, base, 50°C | High yield, catalytic efficiency | Catalyst cost, sensitivity |

Notes on Purification and Characterization

- Purification is typically achieved by recrystallization or chromatographic methods (e.g., thin-layer chromatography, column chromatography).

- Structural confirmation is done via spectroscopic techniques such as ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry.

- Melting points and yields are routinely reported to assess purity and efficiency.

化学反应分析

Types of Reactions:

2-Methyl-5-(trifluoromethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted morpholine derivatives with various functional groups replacing the trifluoromethyl group.

科学研究应用

Scientific Research Applications

1. Organic Synthesis:

- Building Block: 2-Methyl-5-(trifluoromethyl)morpholine serves as a crucial building block for synthesizing complex organic molecules. Its structure allows for various substitutions that lead to diverse chemical derivatives.

2. Biological Research:

- Antimicrobial Properties: Studies have indicated potential antimicrobial activity, which is being explored for developing new antibacterial agents.

- Antiviral Activity: Research is ongoing to assess its efficacy against viral infections, highlighting its role in medicinal chemistry.

3. Pharmaceutical Development:

- Drug Design: The compound is investigated for its potential as a pharmaceutical agent, particularly in creating drugs with enhanced efficacy and safety profiles. Its ability to penetrate biological membranes effectively positions it as a candidate for drug development targeting specific enzymes and receptors.

4. Agrochemical Applications:

- Pesticides and Herbicides: The compound's unique properties make it suitable for developing agrochemicals that require enhanced stability and reactivity, contributing to crop protection strategies .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential for developing new antibiotics.

Case Study 2: Pharmaceutical Applications

Research focusing on the compound's role in drug design revealed its effectiveness as an enzyme inhibitor. It was found to modulate the activity of specific receptors involved in metabolic pathways, indicating its potential use in treating metabolic disorders .

作用机制

The mechanism of action of 2-Methyl-5-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular pathways and targets are subject to ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

The following table compares 2-Methyl-5-(trifluoromethyl)morpholine with structurally related compounds:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in this compound likely increases logP compared to non-fluorinated morpholines. However, it is less lipophilic than perfluorinated analogs like CAS 382-28-5, which has eight fluorine atoms .

- Stability : The -CF₃ group imparts metabolic resistance, similar to 2-Methyl-5-(trifluoromethyl)aniline, which is used in drug intermediates for its stability .

- Reactivity : Compared to aromatic amines (e.g., aniline derivatives), morpholine derivatives exhibit reduced reactivity in electrophilic substitutions due to the saturated ring .

Research Findings and Trends

- Market Trends : The global market for trifluoromethyl-substituted compounds (e.g., 2-Methyl-5-(trifluoromethyl)benzaldehyde) is growing at a CAGR of 5.2% (2020–2025), driven by demand in pharmaceuticals .

- Regulatory Impact : Stringent regulations on perfluorinated compounds (PFCs) may limit the use of heavily fluorinated analogs like CAS 382-28-5, creating opportunities for partially fluorinated derivatives .

生物活性

2-Methyl-5-(trifluoromethyl)morpholine is a heterocyclic organic compound characterized by a morpholine ring with a methyl group at the second position and a trifluoromethyl group at the fifth position. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have highlighted its potential biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates better membrane penetration and interaction with biological targets. This modification can significantly influence its binding affinity to various enzymes and receptors, thereby modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Case Study : In a study evaluating its effectiveness against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory concentrations, suggesting its potential as an alternative to traditional antibiotics .

Antiviral Properties

The compound's antiviral activity has also been explored, particularly in relation to its ability to inhibit viral replication. The trifluoromethyl group may play a critical role in enhancing this activity.

- Research Findings : A study highlighted that derivatives of morpholine with trifluoromethyl substitutions showed improved efficacy against viral pathogens compared to their non-fluorinated counterparts .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. The compound's interaction with specific enzymes could provide insights into its therapeutic applications, particularly in treating diseases related to enzyme dysfunction.

- Mechanism of Action : The compound has been shown to interact with key enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as diabetes and cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other morpholine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Methylmorpholine | Lacks trifluoromethyl group | Lower lipophilicity |

| 5-(Trifluoromethyl)morpholine | Lacks methyl group | Different reactivity |

| 2,5-Dimethylmorpholine | Contains two methyl groups | Distinct properties |

| This compound | Unique combination of methyl and trifluoromethyl groups | Enhanced activity |

Research Applications

The compound is not only valuable in biological research but also serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules that can be utilized in pharmaceuticals and agrochemicals.

常见问题

Q. What synthetic methodologies are commonly employed for 2-Methyl-5-(trifluoromethyl)morpholine, and how can reaction parameters be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions with careful control of temperature, reagent stoichiometry, and purification. For example, in a patent application, the compound was synthesized via coupling reactions using intermediates like 4-(2-chloroethyl)morpholine hydrochloride under controlled conditions (40–45°C for 6 hours), followed by HPLC purification (retention time: 1.32 minutes) . Optimization strategies include:

- Temperature Control : Maintaining precise temperature ranges (e.g., 10°C during reagent addition) to avoid side reactions.

- Purification : Using preparative HPLC or column chromatography to isolate high-purity products.

- Analytical Validation : LCMS (e.g., m/z 754 [M+H]+) and NMR to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer: Key techniques include:

- Liquid Chromatography-Mass Spectrometry (LCMS) : Used to verify molecular weight (e.g., m/z 754 [M+H]+) and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., QC-SMD-TFA05 method with a retention time of 1.32 minutes) .

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass data (e.g., 403.0427 [M+] for related fluorinated morpholines) to distinguish isomers .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and substituent positions .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should focus on:

- Thermal Stability : Measure melting/boiling points (e.g., mp 63–64°C for analogs) and monitor decomposition via thermogravimetric analysis (TGA) .

- Solubility : Test in polar (e.g., MeOH, DMF) and non-polar solvents to optimize reaction media .

- Storage : Store at room temperature in inert atmospheres to prevent hydrolysis or oxidation, as trifluoromethyl groups may sensitize the compound to moisture .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 5-position influence the electronic and steric properties of the morpholine ring?

Methodological Answer: The trifluoromethyl group introduces strong electron-withdrawing effects, altering:

- Electronic Properties : Increased ring electron deficiency, verified via computational modeling (e.g., DFT calculations) of charge distribution .

- Steric Effects : Bulky CF3 groups may hinder nucleophilic attack at adjacent positions, as observed in related pyridine analogs .

- Bioactivity : In SAR studies, fluorinated morpholines (e.g., ALW-II-49-7) show enhanced binding affinity due to hydrophobic interactions with target proteins .

Q. What experimental strategies can resolve contradictions in reaction yields or purity data during synthesis?

Methodological Answer:

- Replication : Repeat reactions with standardized conditions (e.g., fixed stoichiometry of (3-(trifluoromethyl)phenyl)hydrazine at 2.20 mmol) .

- In-Process Monitoring : Use TLC or inline spectroscopy to track intermediate formation and adjust reaction times .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent) affecting yield discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of novel this compound derivatives?

Methodological Answer:

- Substituent Variation : Replace the methyl group with bulkier alkyl chains (e.g., dodecyl) to assess steric tolerance, as seen in 4-dodecylmorpholine analogs .

- Bioisosteric Replacement : Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to modulate activity .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) to correlate structural modifications with inhibitory potency, as demonstrated in CHMFL-ABL-053 studies .

Q. What are the challenges in scaling up fluorinated morpholine synthesis, and how can they be mitigated?

Methodological Answer:

- Purification at Scale : Replace column chromatography with recrystallization or continuous flow systems to improve efficiency .

- Safety Protocols : Address hazards of fluorinated intermediates (e.g., corrosive byproducts) via controlled addition of reagents like hydrazines .

- Cost-Effective Fluorination : Use trifluoromethylation reagents (e.g., Umemoto’s reagent) instead of volatile CF3 precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。